Cas no 2248288-06-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate structure
2248288-06-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
CAS番号:2248288-06-2
MF:C14H15NO6
メガワット:293.272004365921
CID:5859775
PubChem ID:165718990

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate 化学的及び物理的性質

名前と識別子

    • 2248288-06-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
    • EN300-6513750
    • インチ: 1S/C14H15NO6/c1-19-8-9-20-7-6-12(16)21-15-13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3
    • InChIKey: JLEIPVUQHUOSBV-UHFFFAOYSA-N
    • ほほえんだ: O(C(CCOCCOC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 293.08993720g/mol
  • どういたいしつりょう: 293.08993720g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6513750-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
10g
$2024.0 2023-05-31
Enamine
EN300-6513750-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
0.05g
$395.0 2023-05-31
Enamine
EN300-6513750-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
0.1g
$414.0 2023-05-31
Enamine
EN300-6513750-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
0.5g
$451.0 2023-05-31
Enamine
EN300-6513750-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
5g
$1364.0 2023-05-31
Enamine
EN300-6513750-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
1g
$470.0 2023-05-31
Enamine
EN300-6513750-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
2.5g
$923.0 2023-05-31
Enamine
EN300-6513750-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate
2248288-06-2
0.25g
$432.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate (CAS No. 2248288-06-2) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate, identified by the CAS number 2248288-06-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic ester, featuring a dioxo group and an isoindol core, has garnered attention due to its structural complexity and versatile reactivity. The presence of a (2-methoxyethoxy)propanoate moiety further enhances its synthetic utility, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of isoindole derivatives in developing bioactive molecules. The 1,3-dioxo functionality introduces electrophilic centers that can participate in various chemical transformations, including nucleophilic additions and cyclizations, which are pivotal for constructing complex molecular architectures. This compound’s ability to serve as a precursor for more intricate scaffolds has positioned it as a promising candidate for further exploration in synthetic organic chemistry.

In the context of modern pharmaceutical research, the (2-methoxyethoxy)propanoate side chain plays a crucial role in modulating pharmacokinetic properties. The methoxy group enhances lipophilicity, while the ethoxy chain contributes to solubility and metabolic stability. Such features are highly desirable in drug design, as they can influence absorption, distribution, metabolism, and excretion (ADME) profiles. The integration of these elements into a single molecule underscores the compound’s potential as a lead structure for developing novel therapeutics.

Current research indicates that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate exhibit interesting biological activities. Studies have demonstrated their efficacy in modulating enzyme inhibition and receptor binding interactions. For instance, modifications to the dioxo group have been shown to enhance binding affinity to certain protein targets, while the (2-methoxyethoxy)propanoate moiety contributes to improved cell membrane permeability. These findings align with broader trends in medicinal chemistry where structural optimization is leveraged to enhance biological efficacy.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations have been employed to construct the isoindole core with high precision. The introduction of the (2-methoxyethoxy)propanoate group requires careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Such synthetic approaches highlight the compound’s accessibility for further derivatization and functionalization.

One particularly noteworthy application of this compound is its use as an intermediate in the synthesis of bioactive natural product analogs. By leveraging its structural features, researchers can generate molecules that mimic the pharmacological properties of known therapeutic agents while incorporating novel chemical motifs. This strategy is particularly relevant in oncology research, where isoindole derivatives have shown promise as inhibitors of kinases and other critical enzymes involved in cancer progression.

The growing interest in isoindole-based compounds has also spurred innovation in computational chemistry approaches. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead structures derived from 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate. These virtual screening techniques enable rapid identification of promising analogs before experimental synthesis begins, significantly accelerating the drug discovery process.

Future directions for this compound include exploring its potential as a chiral building block for enantioselective synthesis. The isoindole scaffold provides an ideal platform for introducing stereocenters at multiple positions, which can be exploited to produce enantiomerically pure compounds with enhanced biological activity. Such efforts are aligned with current trends toward greener and more sustainable synthetic methods that minimize waste and maximize efficiency.

The versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate extends beyond pharmaceutical applications into agrochemicals and material science. Its structural motifs are reminiscent of biologically active compounds found in plants and microorganisms, suggesting potential uses in crop protection or specialty chemicals. Additionally, its ability to undergo various functionalization reactions makes it a valuable precursor for developing advanced polymers or liquid crystals with tailored properties.

In summary,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-methoxyethoxy)propanoate (CAS No. 2248288-06-2) represents a multifaceted molecule with broad applications across chemical biology and industrial chemistry. Its unique structural features—comprising a dioxo group,isoindol core,and (2-methoxyethoxy)propanoate side chain—make it an attractive scaffold for drug discovery and material science innovations. As research continues to uncover new synthetic pathways and biological functions,this compound is poised to play an increasingly important role in advancing scientific understanding and technological development.

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